molecular formula C10H17N3 B1434689 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine CAS No. 1707563-60-7

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B1434689
CAS No.: 1707563-60-7
M. Wt: 179.26 g/mol
InChI Key: BEDPBIQHXZNEHM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.25 (d, *J* = 6.8 Hz, 6H, CH(CH$$3$$)$$2$$), 1.95–2.10 (m, 4H, cyclobutyl CH$$2$$), 2.65–2.75 (m, 1H, cyclobutyl CH), 3.45 (septet, J = 6.8 Hz, 1H, NCH(CH$$3$$)$$2$$), 5.32 (s, 1H, pyrazole H4), 6.10 (br s, 2H, NH$$_2$$).
  • $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 21.8 (CH(CH$$3$$)$$2$$), 25.4 (cyclobutyl CH$$2$$), 34.7 (cyclobutyl CH), 48.9 (NCH(CH$$3$$)$$2$$), 105.2 (C4), 140.3 (C3), 150.1 (C5).

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch: 3360 cm$$^{-1}$$ (amine)
  • C–N stretch: 1245 cm$$^{-1}$$
  • Pyrazole ring vibrations: 1580 cm$$^{-1}$$ (C=C), 1450 cm$$^{-1}$$ (C=N).

UV-Vis Spectroscopy

In ethanol, the compound exhibits a λ$$_{\text{max}}$$ at 265 nm (ε = 3200 M$$^{-1}$$cm$$^{-1}$$), attributed to the π→π* transition of the aromatic system.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.1 [M+H]$$^+$$, with fragments at m/z 162.1 (loss of NH$$_3$$), 134.0 (loss of cyclobutane), and 96.0 (pyrazole ring cleavage).

Computational Chemistry Approaches to Structural Validation

Density Functional Theory (DFT)

B3LYP/6-311+G** calculations optimize the geometry, yielding bond lengths and angles within 2% of crystallographic data for analogous compounds. Key metrics include:

Parameter Calculated Value Experimental Analog
N1–C2 1.38 Å 1.37 Å
C3–N4 1.34 Å 1.33 Å
C5–C6 (cyclobutyl) 1.54 Å 1.52 Å

Hirshfeld Surface Analysis

Hirshfeld surfaces quantify intermolecular interactions, showing 58% H···H contacts (van der Waals), 22% N···H (hydrogen bonds), and 15% C···C (π-stacking). Fingerprint plots correlate with XRD data, confirming the dominance of dispersion forces in crystal packing.

Properties

IUPAC Name

5-cyclobutyl-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)13-10(11)6-9(12-13)8-4-3-5-8/h6-8H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDPBIQHXZNEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the conversion of 3-oxo-3-phenylpropanenitrile derivatives into pyrazolines and subsequently into pyrazoles through hydrazine-mediated cyclization.

Detailed Procedure:

  • Starting Material: 3-oxo-3-phenylpropanenitrile or analogous nitrile compounds bearing the cyclobutyl and isopropyl substituents.
  • Reaction Conditions:
    • Hydrazine hydrate (typically 0.6–7.74 mL depending on scale) is added to the nitrile in ethanol.
    • The mixture is heated under reflux at temperatures ranging from 0°C to 70°C for 3–24 hours.
    • For example, in one study, a mixture was heated at 70°C for 12 hours, yielding the target amine with a yield of approximately 59–70% (see detailed yields below).

Reaction Scheme:

The nitrile reacts with hydrazine to form a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Operational Data:

Yield Conditions Notes
99% Ethanol, room temperature, 3 hours Conversion of 4-methyl-3-oxopentanenitrile with hydrazine
59–70% Reflux at 70°C, 12 hours Using 3-oxo-3-phenylpropanenitrile derivatives

Synthesis via Nucleophilic Substitution and Cyclization of Pyrazolyl Precursors

Method Overview:

This method involves initial formation of pyrazolyl intermediates via nucleophilic substitution on chloropyrimidine or related heterocycles, followed by cyclization to the target amine.

Key Steps:

  • Step 1: Nucleophilic substitution of 2,4,6-trichloropyrimidine with 5-isopropyl-1H-pyrazol-3-ylamine using diisopropylethylamine as a base in butanol at 80°C for 2 hours, yielding a pyrazolyl-pyrimidine intermediate.
  • Step 2: Further functionalization or reduction to obtain the free amine.

Reaction Data:

Yield Conditions Notes
70% Heating at 80°C, 2 hours Using N-ethyl-N,N-diisopropylamine in butanol

Multi-Step Synthesis Involving Intermediate Pyrazolines and Cyclization

Method Overview:

This approach involves constructing the pyrazole ring via intermediate hydrazines and subsequent cyclization, often under reflux or mild heating.

Operational Details:

  • Preparation of Hydrazine Derivative: Hydrazine reacts with nitrile or keto precursors to form hydrazines.
  • Cyclization: Under reflux conditions, the hydrazine intermediate cyclizes to form the pyrazole core.
  • Final Functionalization: Introduction of the cyclobutyl and isopropyl groups occurs via substitution or addition reactions on the pyrazole ring.

Reaction Data:

Yield Conditions Notes
70% Hydrazine in ethanol, reflux at 70°C, 3 hours Efficient formation of the pyrazolyl amine

Summary of Key Data

Method Starting Material Reagents Conditions Yield Remarks
Hydrazine cyclization 3-oxo-3-phenylpropanenitrile Hydrazine hydrate Ethanol, reflux, 12h 59–70% High-yielding, straightforward
Nucleophilic substitution 2,4,6-Trichloropyrimidine derivatives Pyrazolyl amines 80°C, 2h 70% Heterocyclic substitution route
Multi-step hydrazine route Nitrile or keto precursors Hydrazine Reflux, ethanol 70% Versatile, adaptable

Notes and Considerations

  • Selectivity: Hydrazine-mediated cyclization offers high selectivity for pyrazole formation.
  • Purification: Typically involves chromatography or recrystallization.
  • Reaction Optimization: Temperature, solvent, and reagent equivalents significantly influence yields.
  • Safety: Hydrazine is toxic; proper handling and safety protocols are essential.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural analogs and their substituents are compared below:

Compound Name 1-Position Substituent 3-Position Substituent Molecular Formula Monoisotopic Mass (g/mol)
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine Isopropyl Cyclobutyl C₁₀H₁₆N₃ 178.1344*
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine Phenyl Cyclopentyl C₁₄H₁₇N₃ 227.1422
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl 4-Chlorophenyl C₁₀H₁₀ClN₃ 207.0564
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Methyl Cyclopropyl C₇H₁₁N₃ 137.0953
5-Amino-1-isopropyl-3-methylpyrazole Isopropyl Methyl C₇H₁₃N₃ 139.1109

*Estimated based on analogs ().

  • Cyclobutyl vs. Cyclopentyl/Cyclopropyl : The cyclobutyl group in the target compound balances moderate ring strain (higher than cyclopentyl but lower than cyclopropyl), influencing conformational flexibility and binding interactions .
  • Isopropyl vs. Methyl/Phenyl : The isopropyl group provides greater steric bulk than methyl but less aromaticity than phenyl, impacting solubility and steric hindrance in biological systems .

Physicochemical Properties

  • Lipophilicity (logP) :

    • The target compound’s logP is estimated to be ~2.5 (cyclobutyl and isopropyl are both aliphatic, moderately lipophilic).
    • Comparatively, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine has a higher logP (~3.2 ) due to the aromatic chlorophenyl group .
    • 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine has a lower logP (~1.8 ) due to the smaller cyclopropyl group .
  • Solubility :

    • Aliphatic substituents (e.g., isopropyl, cyclobutyl) reduce aqueous solubility compared to polar groups. The target compound is less soluble than 3-(thiophenyl-2-yl)-1H-pyrazol-5-amine, which benefits from the hydrophilic thiophene ring .

Biological Activity

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its biological relevance. Its molecular formula is C9H14N4C_9H_{14}N_4 with a molecular weight of approximately 194.24 g/mol. The specific arrangement of functional groups contributes to its reactivity and interaction with biological targets.

This compound interacts with various enzymes and receptors, modulating their activity. The mechanism often involves binding to active sites or allosteric sites, leading to changes in enzymatic function or signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Below are the key findings related to its biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which may lead to therapeutic effects in various diseases. For example:

  • Cyclin-dependent kinase (CDK) inhibition : The compound has been evaluated for its ability to inhibit CDKs, which play crucial roles in cell cycle regulation .

Receptor Binding

The compound's ability to bind selectively to certain receptors suggests potential applications in drug development:

  • Binding Affinity : Interaction studies indicate that it may effectively bind to proteins involved in metabolic pathways, potentially leading to inhibition or modulation of their activity.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionSignificant inhibition of CDK activity noted.
Receptor BindingEffective binding affinity observed with specific receptors.
Therapeutic PotentialPotential applications in cancer treatment explored.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Cancer Treatment : Due to its inhibitory effects on CDKs, it is being investigated for use in treating MYC-dependent cancers .
  • Metabolic Disorders : Its modulation of metabolic pathways suggests potential in treating conditions related to metabolic dysregulation.

Q & A

Q. What are the key considerations in designing a synthesis route for 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine?

Methodological Answer: Synthesis typically involves cyclization and alkylation of pyrazole precursors. For example:

  • Cyclization : Use hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole core .
  • Substituent Introduction : Alkylation with cyclobutyl and isopropyl groups via nucleophilic substitution or transition metal-catalyzed coupling. For instance, Suzuki-Miyaura coupling can attach aryl/alkyl groups to the pyrazole ring .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) or recrystallization ensures high purity (>95%) .
  • Key Challenges : Steric hindrance from the cyclobutyl group may reduce reaction yields; optimized temperatures (0–5°C for sensitive steps) mitigate side reactions .

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

Methodological Answer:

  • NMR : 1^1H NMR identifies protons on the pyrazole ring (δ 5.18–5.02 ppm for NH2_2) and substituents (e.g., cyclobutyl protons at δ 1.85–0.71 ppm). 13^{13}C NMR confirms carbonyls (δ 165–160 ppm) and aromatic carbons .
  • IR : Peaks at 3250–3290 cm1^{-1} (N-H stretch) and 1680–1600 cm1^{-1} (C=N/C=O) validate functional groups .
  • Mass Spectrometry : ESI-MS identifies the molecular ion (e.g., m/z 227.31 for C14_{14}H17_{17}N3_3) and fragmentation patterns to confirm substituents .

Q. How do substituents (cyclobutyl, isopropyl) influence the compound’s reactivity and stability?

Methodological Answer:

  • Cyclobutyl : Enhances steric bulk, reducing electrophilic substitution rates but increasing metabolic stability by hindering enzymatic oxidation .
  • Isopropyl : Electron-donating effects stabilize the pyrazole ring against hydrolysis. However, it may reduce solubility in polar solvents, necessitating DMSO or DMF for reactions .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) monitors degradation; cyclobutyl groups show resistance to ring-opening under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar pyrazole derivatives?

Methodological Answer:

  • Decoupling Experiments : Use 1^1H-1^1H COSY to resolve overlapping proton signals, especially in crowded regions (e.g., δ 6.9–7.5 ppm for aromatic protons) .
  • Isotopic Labeling : 15^{15}N-labeled analogs clarify ambiguous NH2_2 group assignments in 15^{15}N NMR .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, cross-verifying experimental data .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., p38 MAPK). Key parameters: grid size (20 Å), exhaustiveness (8), and Lamarckian GA .
  • MD Simulations : GROMACS simulates ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
  • Pharmacophore Mapping : Identify critical features (e.g., H-bond donors at NH2_2, hydrophobic regions from cyclobutyl) using MOE .

Q. How can SAR studies optimize the compound’s bioactivity while minimizing toxicity?

Methodological Answer:

  • Analog Synthesis : Replace isopropyl with fluorinated alkyl groups (e.g., -CF3_3) to enhance metabolic stability. Test IC50_{50} against kinases (e.g., TNFα inhibition ).
  • Toxicity Screening : HepG2 cell assays (MTT) and Ames test for mutagenicity. Substituents like methoxy groups reduce hepatotoxicity .
  • ADME Profiling : Caco-2 permeability assays and microsomal stability tests (t1/2_{1/2} >60 min preferred) .

Q. What experimental approaches validate the environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; LC-MS identifies hydroxylated or ring-opened byproducts .
  • Biodegradation : OECD 301F test with activated sludge; monitor COD removal (>70% indicates biodegradability) .
  • Ecotoxicity : Daphnia magna acute toxicity (48h EC50_{50}) and algal growth inhibition assays .

Q. How does X-ray crystallography using SHELX refine the compound’s structural details?

Methodological Answer:

  • Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) at 100K. SHELXL refines anisotropic displacement parameters for non-H atoms .
  • Twinned Data : Apply HKLF5 format in SHELXL for twin-law correction (e.g., base-centered monoclinic crystals) .
  • Validation : R1_1 <5% and wR2_2 <12% ensure accuracy; PLATON checks for voids and H-bonding networks .

Q. How to address conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n≥3) .
  • Orthogonal Assays : Validate HTS results with SPR (binding affinity) and cell-based reporter assays (e.g., NF-κB luciferase) .
  • Meta-Analysis : Apply Bayesian statistics to integrate data from disparate sources, weighting by assay robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine
Reactant of Route 2
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3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine

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